

Structural analysis of levofloxacin and its metabolites

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Compound of Interest

Compound Name: Levofloxacin

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An In-depth Technical Guide to the Structural Analysis of **Levofloxacin** and Its Metabolites

Introduction

Levofloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[4][5][6] As the pure (-)-(S)-enantiomer of the racemic drug ofloxacin, **levofloxacin** exhibits significantly greater antibacterial activity than the R-(+)-enantiomer.[1][6][7] Understanding the structure of **levofloxacin** and its metabolites is crucial for drug development, ensuring efficacy, and monitoring safety. This guide provides a detailed overview of the structural analysis of **levofloxacin** and its primary metabolites, outlining the key experimental methodologies and data.

Chemical Structure of Levofloxacin

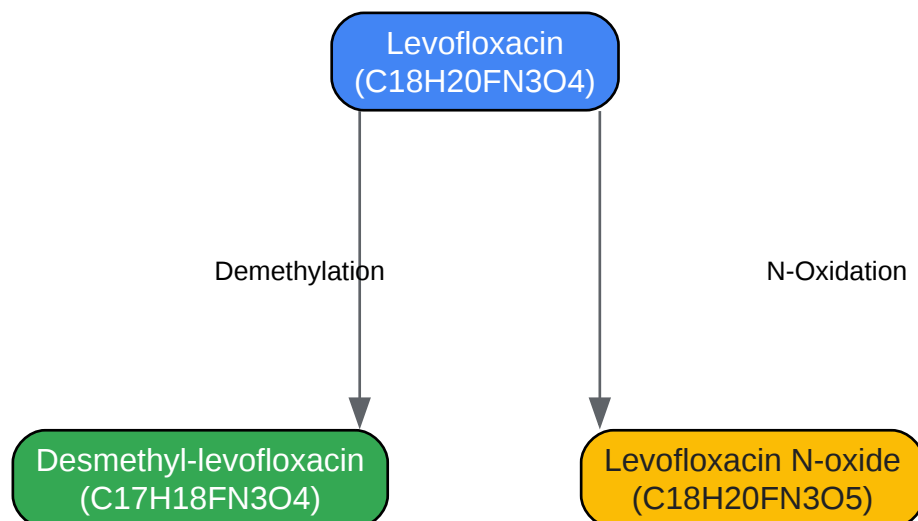
Levofloxacin is chemically described as (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[6][8] Its structure is characterized by a tricyclic quinolone core, a fluorine atom at position C7 which enhances antibacterial activity, and a chiral methyl group on the oxazine ring, which is responsible for its stereospecific activity.[7][9]

Table 1: Physicochemical Properties of **Levofloxacin**

Property	Value
Molecular Formula	C ₁₈ H ₂₀ FN ₃ O ₄ [6][10]
Molar Mass	361.37 g/mol [6]
IUPAC Name	(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0 ^{5,13}]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[10]
CAS Number	100986-85-4[6][10]
Appearance	Light-yellowish-white to yellow-white crystalline powder[6]

Metabolism of Levofloxacin

Levofloxacin undergoes limited metabolism in humans.[1][4][10] The majority of the drug, approximately 87%, is excreted unchanged in the urine within 48 hours.[4][6] Less than 5% of an administered dose is recovered in the urine as its two primary metabolites: desmethyl-**levofloxacin** and **levofloxacin** N-oxide.[6][10] These metabolites possess minimal pharmacological activity.[1][10] The metabolic transformations involve N-demethylation of the piperazine ring to form desmethyl-**levofloxacin** and N-oxidation of the piperazine nitrogen to yield **levofloxacin** N-oxide.



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Metabolic pathway of **levofloxacin**.

Structural Elucidation and Analytical Methodologies

The structural analysis of **levofloxacin** and its metabolites relies on a combination of advanced chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for separating **levofloxacin** from its metabolites and other endogenous components in biological matrices.[9] Reversed-phase columns, such as C8 and C18, are commonly employed for this purpose.[8][11]

Table 2: Typical HPLC Method Parameters for **Levofloxacin** Analysis

Parameter	Description
Column	Purospher STAR C18 (25 cm x 4.6 mm, 5 µm) [12] or Hyperclone 5 µm BDS C8 (150 x 4.6 mm)[8]
Mobile Phase	Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate, sulfuric acid) and an organic solvent (e.g., acetonitrile, methanol).[11][12][13]
Flow Rate	Typically 0.5 to 1.0 mL/min.[8][11][12]
Detection	UV detection at approximately 294-295 nm.[8][12]
Retention Time	Varies with conditions; for example, 6.54 minutes on a C8 column under specific gradient conditions.[8]

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying **levofloxacin** and its metabolites.^{[14][15]} Electrospray ionization (ESI) in positive mode is typically used. The parent drug and its metabolites are identified by their specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Table 3: Mass Spectrometric Data for **Levofloxacin** and its Metabolites

Compound	Precursor Ion (m/z) [M+H] ⁺	Product Ion(s) (m/z)
Levofloxacin	362.1 / 362.2 ^{[15][16][17]}	318.1 / 318.2 ^{[15][17]}
Desmethyl-levofloxacin	348.1 / 348.2 ^{[11][15]}	310.1 ^[15]
Levofloxacin N-oxide	378.1 / 378.14 ^{[11][16][18]}	Not specified in results

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation by detailing the chemical environment of each atom. Techniques like ¹H NMR, ¹³C NMR, and 2D experiments (COSY, HSQC, HMBC) are used to assign the complete chemical structure.^[19] Solid-state NMR has also been employed to investigate the atomic-level structure and dynamics of **levofloxacin** in its solid form, providing insights into its crystal structure and bioavailability.^{[7][20][21]} For example, ¹⁹F MAS SSNMR can distinguish between different hydrate forms of **levofloxacin**.^[21]

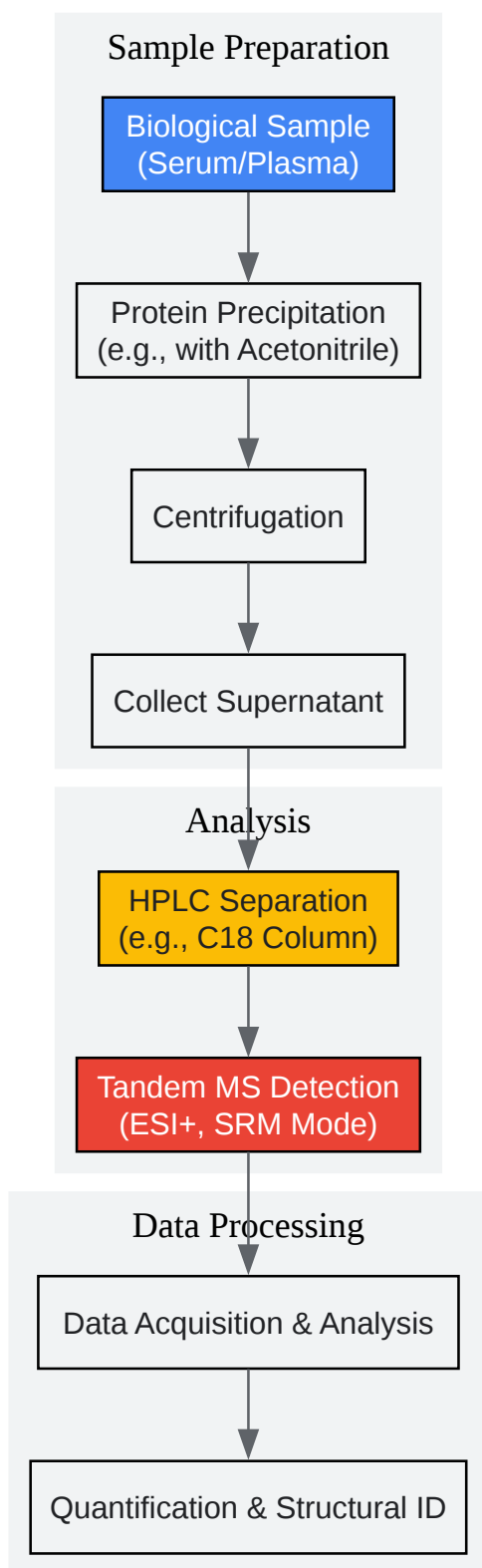
Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Levofloxacin in Human Serum

This protocol provides a generalized workflow for the quantitative analysis of **levofloxacin** and desmethyl-**levofloxacin**.

- Sample Preparation (Protein Precipitation)
 - To a 100 µL aliquot of human serum, add an internal standard (e.g., ciprofloxacin or a stable isotope-labeled version of **levofloxacin**).^{[14][15]}

- Add 300 μ L of a protein precipitation agent (e.g., acetonitrile or methanol).
- Vortex the mixture for 1 minute to ensure complete protein precipitation.
- Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
- Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.
- Chromatographic Conditions
 - Instrument: A triple quadrupole LC-MS/MS system (e.g., Thermo Scientific TSQ Quantum Access Max).[15]
 - Column: Atlantis HILIC Silica column or a suitable reversed-phase C18 column.[14]
 - Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 100 mM ammonium formate).[14]
 - Elution: A gradient or isocratic flow is applied to separate the analytes.
 - Injection Volume: 5-20 μ L.[14]
- Mass Spectrometer Settings
 - Ionization Source: Electrospray Ionization (ESI) in positive mode.
 - Spray Voltage: ~3500 V.[15]
 - Capillary Temperature: ~350°C.[15]
 - Detection Mode: Selected Reaction Monitoring (SRM).[15]
 - Transitions: Monitor the specific m/z transitions for **levofloxacin**, desmethyl-**levofloxacin**, and the internal standard as listed in Table 3.



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Workflow for LC-MS/MS analysis.

Protocol 2: NMR Structural Analysis

- Sample Preparation:
 - Dissolve a purified sample of **levofloxacin** or its isolated metabolite in a deuterated solvent (e.g., DMSO- d_6).[\[19\]](#) The concentration is typically in the millimolar range.
- NMR Experimentation:
 - Acquire a standard one-dimensional ^1H NMR spectrum.[\[19\]](#)
 - Acquire a ^{13}C NMR spectrum, often using techniques like DEPT to differentiate between CH, CH_2 , and CH_3 groups.
 - Perform 2D NMR experiments to establish connectivity:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings (^1H - ^1H).[\[19\]](#)
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (^1H - ^{13}C one-bond correlations).[\[19\]](#)
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (two to three bonds), which is critical for assembling the molecular structure.[\[19\]](#)
 - For solid-state analysis, specialized probes and techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used.[\[21\]](#)

Conclusion

The structural analysis of **levofloxacin** and its metabolites, desmethyl-**levofloxacin** and **levofloxacin** N-oxide, is accomplished through a synergistic application of HPLC for separation, mass spectrometry for identification and quantification, and NMR spectroscopy for definitive structural elucidation. The established methodologies, particularly LC-MS/MS, are sensitive and robust, making them suitable for pharmacokinetic studies and therapeutic drug monitoring.[\[14\]](#)[\[22\]](#) A thorough understanding of these structures and the analytical techniques used to study them is fundamental for researchers and professionals in the fields of drug metabolism and pharmaceutical sciences.

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